molecular formula C27H31N3O6S B2990531 ethyl 2-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878060-10-7

ethyl 2-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2990531
CAS No.: 878060-10-7
M. Wt: 525.62
InChI Key: ROQPBXIMTPWRQI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic organic compound featuring a hybrid scaffold integrating indole, piperidine, sulfonyl, and benzoate moieties. The indole and piperidine groups may confer lipophilicity and blood-brain barrier permeability, while the sulfonyl and benzoate esters could influence metabolic stability and solubility .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6S/c1-3-36-27(33)20-8-4-6-10-22(20)28-25(31)18-37(34,35)24-16-30(23-11-7-5-9-21(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQPBXIMTPWRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to interact with multiple targets and pathways, it could have a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict exactly how these factors would impact its activity.

Biological Activity

Ethyl 2-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H27N3O4SC_{21}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 449.6 g/mol. The structure includes a piperidine moiety, an indole ring, and a benzoate group, which are significant for its biological interactions.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:

  • Cholinesterase Inhibition : Many derivatives containing piperidine and indole structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease (AD). This inhibition can enhance cholinergic transmission in the brain, potentially improving cognitive functions .
  • Antioxidant Activity : The presence of the indole ring may contribute to antioxidant properties, helping to mitigate oxidative stress within cells. This activity is vital in neuroprotective strategies against neurodegenerative diseases .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in various inflammatory conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Reference
AChE Inhibition0.39
Antioxidant ActivityModerate
Anti-inflammatory ActivitySignificant

Study on AChE Inhibition

A study investigated the AChE inhibitory activity of various piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent inhibition with IC50 values as low as 0.39 µM, suggesting their potential as therapeutic agents for Alzheimer’s disease .

Neuroprotective Effects

Another study assessed the neuroprotective effects of similar compounds on PC12 cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and enhanced cell viability, indicating that these compounds could protect neuronal cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues from the evidence include:

Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate ():

  • Key Differences :
  • Replaces the sulfonylacetamido group with a pyridoindole-methyl substitution.
  • Molecular Weight: 334.41 g/mol (vs. hypothetical ~500 g/mol for the target compound). Safety Profile: Requires stringent handling due to respiratory and dermal hazards .

Ethyl 2-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate ():

  • Key Differences :
  • Substitutes the indole-sulfonyl group with a chlorophenyl-oxadiazole-pyridone system.
  • Higher logP (4.41) compared to the target compound (estimated logP ~3.5–4.0), suggesting increased lipophilicity.
    • Physicochemical Data :
  • Molecular Weight: 478.89 g/mol.
  • Polar Surface Area: 90.564 Ų (indicative of moderate solubility) .

Patent Compounds from EP 2 402 347 A1 (): Example: Compound 1 (morpholinothienopyrimidine-indazole derivative). Key Differences:

  • Incorporates a morpholine ring and thienopyrimidine core instead of indole and piperidine.
Physicochemical and Pharmacokinetic Comparisons
Parameter Target Compound (Hypothetical) Compound Compound Patent Compound (Example)
Molecular Weight ~500 g/mol 478.89 g/mol 334.41 g/mol ~600 g/mol (estimated)
logP ~3.5–4.0 4.41 Not reported ~2.5–3.0 (morpholine)
Hydrogen Bond Donors 1–2 1 0 2–3
Polar Surface Area ~100 Ų 90.56 Ų Not reported ~120 Ų
Key Functional Groups Indole, piperidine, sulfonyl Oxadiazole, chlorophenyl Pyridoindole, methyl ester Morpholine, sulfonyl

Key Findings :

  • The target compound’s indole and piperidine groups may enhance CNS penetration compared to ’s chlorophenyl-oxadiazole system, which prioritizes metabolic stability .
  • ’s simpler pyridoindole structure offers lower molecular weight but reduced versatility in receptor binding .
  • Patent compounds () demonstrate that sulfonyl and morpholine groups improve solubility and target affinity but increase synthetic complexity .

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